molecular formula C12H16ClNO B1373500 3-(chloromethyl)-N-(2-methylpropyl)benzamide CAS No. 1094268-39-9

3-(chloromethyl)-N-(2-methylpropyl)benzamide

Cat. No.: B1373500
CAS No.: 1094268-39-9
M. Wt: 225.71 g/mol
InChI Key: YLKAEJMGOUINRS-UHFFFAOYSA-N
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Description

3-(chloromethyl)-N-(2-methylpropyl)benzamide is an organic compound that features a benzamide core with a chloromethyl group at the 3-position and an N-substituent of 2-methylpropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-(2-methylpropyl)benzamide typically involves the chloromethylation of a benzamide derivative. One common method is the reaction of benzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(chloromethyl)-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This covalent modification can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)benzamide
  • N-(2-methylpropyl)benzamide
  • 3-(bromomethyl)-N-(2-methylpropyl)benzamide

Uniqueness

3-(chloromethyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the chloromethyl and 2-methylpropyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAEJMGOUINRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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